3-((tert-Butoxycarbonyl)amino)furan-2-carboxylic acid
Overview
Description
“3-((tert-Butoxycarbonyl)amino)furan-2-carboxylic acid” is a chemical compound with the molecular formula C10H13NO5 . It has a molecular weight of 227.22 g/mol . The IUPAC name for this compound is 3-[(2-methylpropan-2-yl)oxycarbonylamino]furan-2-carboxylic acid . It is typically stored as a powder .
Synthesis Analysis
The synthesis of compounds similar to “this compound” has been reported in the literature . The proposed mechanism involves the initial deprotonation of the tert-butoxycarbonyl (BocNH) group, followed by O-bridge opening, an acid-base equilibrium, and finally an alkoxyaluminate elimination .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H13NO5/c1-10(2,3)16-9(14)11-6-4-5-15-7(6)8(12)13/h4-5H,1-3H3,(H,11,14)(H,12,13) . The canonical SMILES representation is CC©©OC(=O)NC1=C(OC=C1)C(=O)O .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 227.21 g/mol , a topological polar surface area of 88.8 Ų , and a rotatable bond count of 4 . The compound is predicted to have a boiling point of 305.0±27.0 °C and a density of 1.307±0.06 g/cm3 .
Scientific Research Applications
Synthesis and Stereoisomer Applications
The compound 3-((tert-Butoxycarbonyl)amino)furan-2-carboxylic acid plays a significant role in the synthesis of stereoisomers. For instance, Bakonyi et al. (2013) demonstrated the synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, highlighting its utility in creating unnatural amino acids. This synthesis is crucial for producing either pure cis or trans acid and is achieved through simple adjustments in reaction conditions. The process involves optical resolution through diastereomeric salt formation or chromatography on a chiral stationary phase, with ab initio calculations explaining the cis selectivity observed in the initial step (Bakonyi et al., 2013).
Heterogeneous Catalysis in Amines
Another research application is in the field of heterogeneous catalysis, specifically in N-tert-butoxycarbonylation of amines. Heydari et al. (2007) utilized H3PW12O40, a commercially available heteropoly acid, as an efficient catalyst for this process. This methodology is particularly notable for its efficiency and environmental benignity, enabling chemoselective synthesis of N-Boc derivatives from chiral α-amino alcohols and esters in excellent yields. This research underscores the importance of N-tert-butoxycarbonyl amino acids in peptide synthesis, given their resistance to racemization (Heydari et al., 2007).
Biomass-Derived Acid Chloride Derivatives
Dutta, Wu, and Mascal (2015) explored the production of acid chloride derivatives from biomass-derived 5-(chloromethyl)furan-2-carboxylic acid, showcasing another vital application. They achieved high yields by treating precursor aldehydes with tert-butyl hypochlorite, highlighting the role of this compound in synthesizing useful intermediates for the production of biofuels and polymers (Dutta, Wu, & Mascal, 2015).
Bio-Based Furan Carboxylic Acids
The compound is also instrumental in the biocatalytic synthesis of various furan carboxylic acids. Wen et al. (2020) applied a simple substrate adaptation strategy to improve the catalytic performances of Comamonas testosteroni cells, leading to the synthesis of multiple furan carboxylic acids, such as 2-furoic acid and 5-methyl-2-furancarboxylic acid, with high yields. This research demonstrates the compound's potential in the polymer and fine chemical industries (Wen et al., 2020).
Properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]furan-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO5/c1-10(2,3)16-9(14)11-6-4-5-15-7(6)8(12)13/h4-5H,1-3H3,(H,11,14)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBZNSNPSQJFTQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(OC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80676500 | |
Record name | 3-[(tert-Butoxycarbonyl)amino]furan-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80676500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
655255-06-4 | |
Record name | 3-[(tert-Butoxycarbonyl)amino]furan-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80676500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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